molecular formula C17H20N4O2S B4600803 N-[3-(acetylamino)-4-methylphenyl]-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide

N-[3-(acetylamino)-4-methylphenyl]-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide

Cat. No.: B4600803
M. Wt: 344.4 g/mol
InChI Key: GRVOVKZMWBTMAJ-UHFFFAOYSA-N
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Properties

IUPAC Name

N-(3-acetamido-4-methylphenyl)-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2S/c1-10-5-6-14(8-15(10)20-13(4)22)21-16(23)9-24-17-18-11(2)7-12(3)19-17/h5-8H,9H2,1-4H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRVOVKZMWBTMAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC(=CC(=N2)C)C)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(acetylamino)-4-methylphenyl]-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide typically involves the reaction of benzenesulfonamide with an acetylamino group at position 4 and a 4,6-dimethyl-pyrimidin-2-yl group at the nitrogen atom . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine (TEA) to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of high-purity reagents and stringent quality control measures are essential to produce the compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

N-[3-(acetylamino)-4-methylphenyl]-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The acetylamino group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium hydroxide for nucleophilic substitution .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[3-(acetylamino)-4-methylphenyl]-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(acetylamino)-4-methylphenyl]-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide involves its interaction with bacterial enzymes, inhibiting their function and thereby preventing bacterial growth. The compound targets specific pathways involved in bacterial metabolism, leading to the disruption of essential cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Sulfamethazine: A parent compound from which N-[3-(acetylamino)-4-methylphenyl]-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide is derived.

    Sulfadiazine: Another sulfonamide antibiotic with similar antimicrobial properties.

    Sulfamethoxazole: A sulfonamide antibiotic commonly used in combination with trimethoprim.

Uniqueness

This compound is unique due to its specific structural features, including the acetylamino and 4,6-dimethyl-pyrimidin-2-yl groups, which contribute to its distinct chemical and biological properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(acetylamino)-4-methylphenyl]-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide
Reactant of Route 2
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N-[3-(acetylamino)-4-methylphenyl]-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide

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